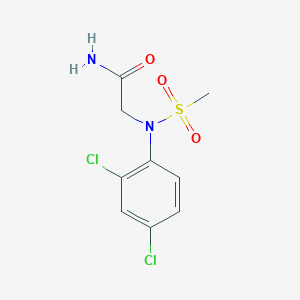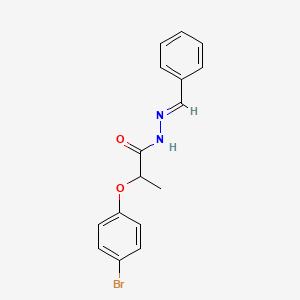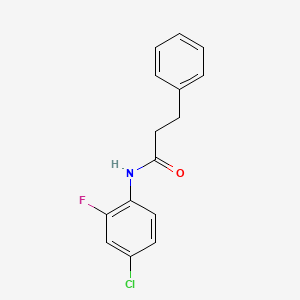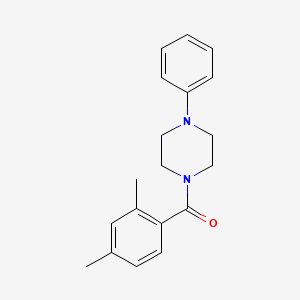
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMG belongs to the family of NMDA receptor antagonists, which are known for their ability to modulate the activity of glutamate, a neurotransmitter that plays a crucial role in various physiological processes.
Mécanisme D'action
DCMG acts as an NMDA receptor antagonist by selectively binding to the glutamate binding site of the receptor, thus preventing the excessive activation of the receptor. This, in turn, reduces the influx of calcium ions into the neurons, which is responsible for the excitotoxicity and neuronal damage observed in neurological disorders.
Biochemical and physiological effects:
DCMG has been shown to modulate the activity of various neurotransmitters, including glutamate, dopamine, and acetylcholine. It also has antioxidant properties and can reduce the production of pro-inflammatory cytokines, which are responsible for neuroinflammation. Additionally, DCMG has been shown to improve cognitive function and memory in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DCMG in lab experiments is its high selectivity towards the NMDA receptor, which reduces the risk of off-target effects. However, DCMG has limited solubility in water, which can make it challenging to use in certain experimental setups. Additionally, DCMG has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for DCMG research. One area of interest is the development of DCMG derivatives with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another potential direction is the investigation of DCMG's effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the combination of DCMG with other therapeutic agents, such as antioxidants and anti-inflammatory drugs, could potentially enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of DCMG involves the reaction of 2,4-dichloroaniline with methylsulfonyl chloride in the presence of a base, followed by the addition of N,N-dimethylglycine. The resulting compound is then purified through recrystallization to obtain DCMG in its pure form.
Applications De Recherche Scientifique
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In preclinical studies, DCMG has shown promising results in reducing neuroinflammation, oxidative stress, and neuronal damage, which are the underlying mechanisms of these disorders.
Propriétés
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSGXYFSZPVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)
![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)


![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)

![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)


